Product packaging for Kaitocephalin(Cat. No.:CAS No. 198710-92-8)

Kaitocephalin

Cat. No.: B1245203
CAS No.: 198710-92-8
M. Wt: 494.3 g/mol
InChI Key: AJQRDRIPQOAJCM-BWOKQULHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Kaitocephalin within Natural Product Chemistry and Neuropharmacology

This compound is a naturally occurring, non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii. wikipedia.orgmedkoo.com It stands out in the field of natural product chemistry due to its unusual structure, where alanine (B10760859), proline, and serine moieties are linked by carbon-carbon bonds. researchgate.net This complex molecular architecture, featuring a central trisubstituted proline core with a nitrogen-bearing quaternary center, presents a significant synthetic challenge. researchgate.net

In the realm of neuropharmacology, this compound is notable as the first and only known naturally occurring glutamate receptor antagonist. wikipedia.orgjst.go.jp Glutamate is the primary excitatory neurotransmitter in the vertebrate nervous system, playing a crucial role in learning, memory, and neuroplasticity. wikipedia.org However, excessive glutamate receptor activation leads to a phenomenon known as excitotoxicity, a process implicated in the neuronal damage associated with stroke and various neurodegenerative diseases like Alzheimer's, Parkinson's, and epilepsy. wikipedia.orgjst.go.jpacs.org this compound's ability to block glutamate receptors, specifically the NMDA and AMPA subtypes, confers neuroprotective properties by inhibiting this excitotoxic cascade. wikipedia.orgnih.gov This makes it a molecule of significant interest as a potential scaffold for the development of new therapeutic agents for these neurological conditions. wikipedia.orgjst.go.jp

This compound's antagonism of glutamate receptors is competitive, and it displays selectivity for different ionotropic glutamate receptor (iGluR) subtypes. nih.govoup.com Its inhibitory potency is highest for NMDA receptors, followed by AMPA receptors, and it is a weak antagonist of kainate (KA) receptors. nih.govoup.com This differential affinity makes it a valuable tool for studying the roles of these receptor subtypes and a promising starting point for designing more selective and potent antagonists. researchgate.netrsc.org

Historical Perspective of this compound Discovery and Initial Characterization

The journey of this compound from a fungal metabolite to a significant molecule in neuropharmacology involves its isolation, detailed structural analysis, and subsequent correction of its stereochemistry.

This compound was first isolated in 1997 by Shin-ya, Seto, and their colleagues from the filamentous fungus Eupenicillium shearii PF1191. researchgate.netoup.com This discovery was the result of screening efforts to identify novel glutamate receptor antagonists. nih.gov The producing organism belongs to the same genus as the fungi that produce penicillin. wikipedia.org The compound, also referred to as PF 1191, was found to protect cultured chick telencephalic and rat hippocampal neurons from the toxic effects of kainate. researchgate.netacs.org

The initial structural work on this compound revealed its complex framework, composed of three amino acid residues—alanine, proline, and serine—connected through C-C bonds. researchgate.net Due to the limited quantities of the natural product available, its absolute configuration was not determined through traditional chemical degradation methods. wikipedia.org Instead, researchers employed NMR spectroscopy on derivatives of this compound. wikipedia.org Techniques such as the modified Mosher's method were also used to probe the stereochemistry. wikipedia.orgresearchgate.net Based on these NMR studies, the absolute configuration of this compound was initially proposed to be (2S, 3S, 4R, 7R, 9S). researchgate.netoup.com

The initially proposed stereochemistry of this compound was later challenged and revised based on synthetic studies. researchgate.netoup.com The first total synthesis of the proposed structure by Kitahara and coworkers in 2002 yielded a compound whose spectroscopic data did not match that of the natural product. acs.orgjst.go.jpdatapdf.com This discrepancy prompted a re-evaluation of the stereochemistry.

This compound Properties

Property Value
Chemical Formula C18H21Cl2N3O9
Molar Mass 494.28 g·mol−1
CAS Number 198710-92-8
Appearance Data not available

| Solubility | Data not available |

This compound Antagonist Activity (IC50)

Receptor IC50 Value
NMDA Receptors 75 ± 9 nM
AMPA Receptors (Cerebral Cortex) 242 ± 37 nM
AMPA Receptors (Homomeric GluR3) 502 ± 55 nM
Kainate Receptors (GluR6) ~100 µM

| Metabotropic Glutamate Receptors | > 100 µM |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21Cl2N3O9 B1245203 Kaitocephalin CAS No. 198710-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198710-92-8

Molecular Formula

C18H21Cl2N3O9

Molecular Weight

494.3 g/mol

IUPAC Name

(2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1

InChI Key

AJQRDRIPQOAJCM-BWOKQULHSA-N

SMILES

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O

Isomeric SMILES

C1C[C@@](N[C@H]1C[C@@H](C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)([C@H]([C@H](C(=O)O)N)O)C(=O)O

Canonical SMILES

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O

Synonyms

kaitocephalin

Origin of Product

United States

Biosynthetic Hypotheses and Proposed Pathways of Kaitocephalin

Precursor Identification and Incorporation Studies: An Unwritten Chapter

The elucidation of a natural product's biosynthetic pathway traditionally commences with the identification of its fundamental building blocks through precursor incorporation studies. Structurally, kaitocephalin appears to be a conjugate of three amino acid-like moieties: a dichlorinated hydroxybenzoyl group, a highly substituted pyrrolidine (B122466) core, and a β-hydroxy-α-amino acid side chain. This structure suggests that precursors could include common amino acids such as L-proline, L-serine, and L-alanine, as well as intermediates from the shikimate pathway for the aromatic portion. nih.gov

However, a thorough review of the scientific literature reveals a significant gap in this area. To date, no studies have been published detailing the results of feeding isotopically labeled precursors to Eupenicillium shearii cultures to definitively identify the origins of the this compound scaffold. Without such empirical data, any proposed precursors remain speculative, based solely on structural analysis.

Enzymatic Steps and Proposed Catalytic Mechanisms: A Realm of Hypothesis

The assembly of this compound's intricate architecture, featuring multiple stereocenters and unusual C-C linkages between amino acid-derived units, undoubtedly requires a suite of specialized enzymes. Based on the biosynthesis of other complex fungal metabolites, it is plausible to hypothesize the involvement of several key enzyme classes.

Non-Ribosomal Peptide Synthetases (NRPSs): Fungi commonly employ large, modular enzymes known as non-ribosomal peptide synthetases to construct peptide-based natural products. nih.govwikipedia.org These enzymatic assembly lines are known to incorporate both proteinogenic and non-proteinogenic amino acids, and can catalyze modifications such as epimerization and N-methylation. nih.govnih.gov It is conceivable that an NRPS or a hybrid NRPS-PKS (Polyketide Synthase) system is involved in activating and linking the precursor amino acids of this compound. The formation of the dichlorinated hydroxybenzoyl moiety might also be linked to such a pathway.

Carbon-Carbon Bond Forming Enzymes: A particularly challenging aspect of this compound's proposed biosynthesis is the formation of carbon-carbon bonds to create the pyrrolidine ring and link the side chains, a departure from the typical peptide bonds formed by NRPSs. Nature possesses a diverse toolkit of enzymes capable of forming C-C bonds, including aldolases and other lyases, which could play a crucial role. researchgate.netrsc.orgacs.org The specific mechanisms by which these enzymes would operate in the context of this compound precursors are, however, entirely unknown.

Tailoring Enzymes: The final structure of this compound is likely achieved through the action of various tailoring enzymes. These could include halogenases for the dichlorination of the aromatic ring, hydroxylases to install the various hydroxyl groups, and cyclases to form the pyrrolidine ring. nih.gov

Despite these logical inferences, no specific enzymes from Eupenicillium shearii have been identified or characterized in relation to this compound biosynthesis. The catalytic mechanisms remain entirely hypothetical in the absence of biochemical studies.

Genetic Basis of Biosynthetic Machinery in Producing Organisms: A Missing Blueprint

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome. The identification and analysis of such a biosynthetic gene cluster (BGC) can provide a complete blueprint for the pathway, revealing the sequence of enzymatic steps and allowing for heterologous expression and functional characterization of the involved proteins. frontiersin.orgmdpi.com

Genomic data for Eupenicillium shearii does exist, and has been successfully mined to identify the BGC for other secondary metabolites, such as the diterpenoid pyrones known as shearones. uniprot.orgresearchgate.net This demonstrates that the tools and methodologies to uncover the genetic basis of this compound production are available. However, despite the existence of this genomic information, the biosynthetic gene cluster responsible for this compound has not yet been reported. The reasons for this could be numerous, including the possibility of a fragmented or unusually organized gene cluster that evades standard bioinformatic detection methods.

Synthetic Endeavors Toward Kaitocephalin and Its Analogues

Overview of Total Synthesis Strategies

The scarcity of kaitocephalin from its natural source, the fungus Eupenicillium shearii, has spurred considerable interest in its chemical synthesis. wikipedia.org To date, at least nine total syntheses have been reported by seven different research groups, each contributing unique strategies and innovations to the field. wikipedia.org The synthetic challenges are significant, primarily involving the construction of the sterically congested and highly substituted pyrrolidine (B122466) core, the incorporation of the amino acid side chains at C2 and C9, and the precise control of the stereocenters at C3 and C4. wikipedia.org

Early Approaches and Methodological Foundations

The first total synthesis of this compound was accomplished in 2001 by a research group at the University of Tokyo. wikipedia.org A pivotal step in this initial synthesis was a novel reaction involving a nitrone and an alkyl halide with zinc in an aqueous solution under sonication. wikipedia.org This method enabled the stereoselective formation of a crucial carbon-carbon bond, which was instrumental in establishing the correct absolute configuration of the molecule. wikipedia.org Another early synthesis was reported by Ma and Yang in 2001. nih.govfigshare.comfigshare.comacs.org

These initial syntheses laid the groundwork for subsequent efforts by demonstrating the feasibility of constructing the complex architecture of this compound and by introducing new reaction methodologies. The initial stereochemical assignment of this compound was later revised based on the findings from the first total synthesis by Kitahara and coworkers. acs.org

Evolution of Stereoselective Control and Efficiency

A notable advancement was the discovery of a stereoconvergent cyclization reaction to form the 2,2,5-trisubstituted pyrrolidine core. wikipedia.orgacs.orgacs.org This reaction proved to be highly efficient as it produced the desired trans product regardless of the stereochemical mixture of the starting material, thereby eliminating the need for an additional chiral reagent. wikipedia.org Other key transformations that have enhanced efficiency include diastereoselective modified Claisen condensations and substrate-directed hydrogenations. acs.orgacs.orgnih.govcapes.gov.br More recent syntheses have focused on developing highly convergent and scalable routes to enable the production of sufficient quantities of this compound and its analogues for detailed biological evaluation. jst.go.jp A 15-step synthesis from aspartic acid, distinguished by its use of an asymmetric [C+NC+CC] coupling reaction, represents a concise and effective approach. wsu.edursc.orgrsc.orgrsc.org

Key Methodologies and Reaction Innovations in this compound Total Synthesis

The total synthesis of this compound has been a fertile ground for the development and application of novel and stereoselective chemical reactions. The construction of its unique structure, featuring a densely functionalized pyrrolidine core and multiple chiral centers, has necessitated innovative synthetic solutions.

Stereoselective Carbon-Carbon Bond Formation (e.g., Nitrone-Halide-Zinc-Sonication Reaction)

A significant innovation in the synthesis of this compound was the development of a stereoselective carbon-carbon bond-forming reaction. One of the earliest and most notable examples is the reaction of a nitrone with an alkyl halide, promoted by zinc under sonication in an aqueous medium. wikipedia.orgmolaid.comresearchgate.netcsj.jp This reaction was a key step in the first total synthesis, allowing for the controlled formation of a critical C-C bond with the desired stereochemistry. wikipedia.org

Another important C-C bond formation involves the aldol (B89426) reaction. For instance, the reaction of a 5-substituted proline ester with an OBO-serine aldehyde has been utilized to build the carbon skeleton. nih.govacs.org The ester-enolate Claisen rearrangement has also been employed as a powerful method for enantioselective and diastereoselective C-C bond formation. nih.gov

Pyrrolidine Core Construction Methodologies (e.g., Stereoconvergent Cyclization, Mercuriocyclization, Asymmetric [C+NC+CC] Coupling)

The central challenge in this compound synthesis is the construction of the highly substituted pyrrolidine ring. wikipedia.org Various methodologies have been developed to address this challenge.

A particularly innovative approach is the use of a stereoconvergent cyclization reaction . wikipedia.orgacs.orgacs.org This reaction efficiently assembles the 2,2,5-trisubstituted pyrrolidine core, yielding the desired trans product from a mixture of starting isomers. wikipedia.orgacs.orgacs.orgfigshare.com

Mercuriocyclization has also been a key strategy. kaist.ac.krrsc.orgrsc.org This intramolecular reaction of an olefinic carbamate, mediated by a mercury(II) salt, effectively constructs the pyrrolidine ring while inducing the desired stereochemistry at the C7 position. kaist.ac.krrsc.orgrsc.org The stereochemical outcome of this cyclization is often influenced by other stereocenters within the molecule, such as the C4 quaternary carbon. rsc.orgrsc.org

More recently, an asymmetric [C+NC+CC] coupling reaction has been employed to assemble the pyrrolidine ring in a single, highly efficient operation. wsu.edursc.orgrsc.orgrsc.orgresearchgate.netwsu.edu This three-component reaction involves an azomethine ylide cycloaddition and is advantageous because it can be used with enolizable aldehydes without competing side reactions. rsc.orgrsc.orgwsu.edu This method has been applied in a concise, 15-step total synthesis of this compound starting from aspartic acid. rsc.orgrsc.orgrsc.orgresearchgate.net

Other methods for constructing the pyrrolidine core include palladium-catalyzed cyclization of an oxiranylacrylate and rhodium-catalyzed C-H amination followed by intramolecular cyclization. thieme-connect.comthieme-connect.comnih.gov

Installation of Chiral Centers via Desymmetrization, Epoxidation, and Regioselective Ring Opening

The creation of the multiple stereocenters in this compound has been achieved through a variety of stereoselective techniques.

Desymmetrization of a meso-diol has been a key strategy for establishing the C4 quaternary chiral center. kaist.ac.krrsc.orgrsc.orgresearchgate.netcore.ac.ukscirp.orgkaist.ac.kr This approach involves the enantioselective reaction of a symmetric starting material to produce a chiral product. For example, the desymmetrization of an N-Cbz protected serinol derivative using a chiral copper complex has been successfully implemented. kaist.ac.krrsc.orgrsc.orgresearchgate.net

Epoxidation followed by regioselective ring opening is another crucial sequence for installing stereocenters, particularly at C2 and C3. kaist.ac.krrsc.orgrsc.orgresearchgate.net The stereoselectivity of the epoxidation and the regioselectivity of the subsequent nucleophilic opening of the epoxide are often directed by existing stereocenters in the molecule, such as the C4 quaternary carbon. kaist.ac.krrsc.orgrsc.orgresearchgate.net For instance, regioselective azidolysis of an epoxide has been used to install the C2 and C3 stereochemistry. kaist.ac.kr

Applications of Rearrangement Reactions (e.g., Overman, Ichikawa)

The stereoselective construction of the densely functionalized core of this compound has prompted the use of powerful rearrangement reactions to install key stereocenters. Notably, the Overman and Ichikawa rearrangements have been pivotal in several synthetic strategies for creating the crucial C-N bonds and controlling stereochemistry. oup.comacs.orgoup.com

A key strategy employed the Overman rearrangement of an α,β-unsaturated ester to form the sterically hindered α,α-disubstituted amidoester, which sets the C4 quaternary stereocenter. oup.com This wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) proceeds through a chair-like transition state, effectively transferring the chirality from an allylic alcohol. oup.comoup.com A significant challenge in applying this reaction to α,β-unsaturated esters is the potential for a competitive aza-Michael addition. oup.com However, by conducting the reaction at high temperatures (>180 °C), this side reaction was suppressed, enabling the desired rearrangement. oup.com

In the same synthetic sequence, the Ichikawa rearrangement was utilized as the third key chirality transfer reaction to establish the stereotriad at C2, C3, and C4. oup.comoup.com This reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic cyanate, formed in situ from an allylic carbamate. The resulting isocyanate was then trapped with lithium tert-butoxide to furnish a Boc-protected amine, successfully installing the C2 amino group with the correct stereochemistry. oup.com This sequence, combining the Overman and Ichikawa rearrangements, demonstrates the power of sigmatropic reactions in the stereocontrolled synthesis of complex amino acid motifs. oup.comoup.com

Another total synthesis also highlighted the Overman rearrangement as a key step in its approach, alongside rhodium-catalyzed C–H amination reactions, to achieve a highly stereocontrolled synthesis of the natural product. acs.orgnih.govsigmaaldrich.com

Rearrangement ReactionApplication in this compound SynthesisKey Features
Overman Rearrangement Construction of the C4 quaternary carbon center; C-N bond formation. oup.comacs.org wikipedia.orgwikipedia.org-Sigmatropic rearrangement of an allylic trichloroacetimidate. oup.com Transfers chirality from an allylic alcohol. oup.com High temperature suppresses aza-Michael addition. oup.com
Ichikawa Rearrangement Installation of the C2 amino functionality. oup.comoup.com wikipedia.orgwikipedia.org-Sigmatropic rearrangement of an allylic cyanate. oup.com Proceeds through an isocyanate intermediate. oup.com Establishes the final stereocenter of the C2, C3, C4 triad. oup.com

Diastereoselective and Chemo-selective Reductions

The synthesis of this compound, with its multiple hydroxyl groups and reducible functionalities, necessitates the use of highly selective reduction methods. Both diastereoselective and chemo-selective reductions have been critical for establishing the correct stereochemistry and for differentiating between various functional groups within advanced intermediates. datapdf.comnih.govnii.ac.jp

In one of the prominent total syntheses, a key transformation was the chemo- and diastereoselective reduction of a β-keto ester. datapdf.comnih.govacs.orgcapes.gov.br This step was crucial for setting the C3 secondary alcohol stereocenter. Another reported synthesis utilized a highly diastereoselective reduction of a ketone intermediate with L-selectride to produce the required alcohol with the desired R-configuration, overcoming a lack of stereoselectivity in a preceding Nozaki–Hiyama–Kishi reaction. jst.go.jp Similarly, the reduction of a Swern oxidation product using sodium borohydride (B1222165) was reported to yield the desired 3S-isomer with a diastereoselectivity of 9:1. acs.org

Chemoselectivity has been equally important. For instance, the careful reduction of a protected pyroglutamic acid derivative containing both an ester and a lactam was achieved. datapdf.com The chemoselective reduction of the lactam was accomplished using lithium triethylborohydride at -78 °C to yield the corresponding aminal without affecting the ester group. datapdf.com In the final stages of another synthesis, a chemoselective oxidation of a primary alcohol was required in the presence of a secondary alcohol to form the final carboxylic acid moiety at C1. nii.ac.jp Furthermore, the reductive cleavage of a phenylsulfonyl group using sodium amalgam in the presence of other functionalities demonstrates the need for precise chemo-selective methods. rsc.org

Reduction TypeReagent/MethodSubstratePurposeRef
Diastereoselective DIBAL-Hβ-keto esterInstallation of C3 secondary alcohol. datapdf.com
Diastereoselective L-selectrideKetoneStereoselective formation of a secondary alcohol. jst.go.jp
Diastereoselective NaBH₄KetoneFormation of the C3 secondary alcohol. acs.org
Chemo-selective Lithium triethylborohydrideN-Boc-pyroglutamate methyl esterSelective reduction of lactam over ester. datapdf.com
Chemo-selective Sodium amalgamPhenylsulfonyl-pyrrolidineReductive desulfonylation. rsc.org

Dehydroamino Acid Synthesis and Hydrogenation Strategies

The incorporation of the C9 amino acid side chain represents a significant challenge in this compound synthesis, particularly the stereoselective installation of the C9 stereocenter. A common and effective strategy involves the synthesis of an α,β-dehydroamino acid intermediate, followed by a diastereoselective hydrogenation. datapdf.comnih.govjst.go.jp

The Horner-Wadsworth-Emmons (HWE) reaction is a frequently employed method for constructing the dehydroamino acid moiety. datapdf.comacs.org One approach utilized a sequential HWE olefination of a pyrrolidine aldehyde to generate a dehydroamino ester. datapdf.com In a separate synthesis, a novel HWE reagent, a (diphenylphosphono)glycine ester, was developed to ensure high (E)-selectivity in the olefination step. nih.govjst.go.jpacs.org

Synthetic Challenges and Advancements in Complex Amino Acid Incorporation

Formation of the Substituted Pyrrolidine Core

The construction of the central 2,2,5-trisubstituted pyrrolidine ring is a primary challenge in the total synthesis of this compound. wikipedia.orgdatapdf.com This core structure is sterically congested and contains multiple stereocenters, demanding highly controlled and innovative synthetic solutions. datapdf.com

Several distinct approaches have been developed to assemble this core structure:

Stereoconvergent Cyclization: An early and notable advancement was the discovery of a stereoconvergent cyclization reaction. wikipedia.orgdatapdf.comnih.govacs.org This process allowed a mixture of syn and anti acyclic precursors to cyclize preferentially to the desired trans-substituted pyrrolidine, simplifying the stereochemical control required in the preceding steps. wikipedia.org

Rhodium-Catalyzed C–H Amination: A different strategy employed a rhodium-catalyzed C–H amination reaction. nih.govsigmaaldrich.comthieme-connect.com This was followed by the nucleophilic opening of a cyclic sulfamate (B1201201) to form the pyrrolidine ring, demonstrating a modern approach to heterocycle synthesis. nih.govthieme-connect.com

[C+NC+CC] Coupling: A concise synthesis was achieved using an asymmetric [C+NC+CC] coupling reaction. rsc.org This multicomponent reaction between an aldehyde, a glycyl sultam, and a diene, promoted by a silver(I) ion, rapidly assembled the pyrrolidine ring in a single step with high stereocontrol. rsc.org

Intramolecular Cyclization: Other methods have relied on intramolecular cyclizations, such as the mercury(II)-mediated N-cyclization of a (Z)-alkene followed by reductive demercuration to construct the pyrrolidine ring. researchgate.net

These varied strategies underscore the complexity of the pyrrolidine core and the chemical ingenuity required to overcome the synthetic hurdles it presents.

Stereocontrol at C2, C3, C4, and C9 Positions

Achieving precise stereocontrol at the four key stereogenic centers—C2, C3, C4, and C9—is arguably the most significant challenge in any total synthesis of this compound. wikipedia.orgdatapdf.com The dense array of stereocenters, including the sterically demanding C4 quaternary center, requires a carefully orchestrated sequence of stereoselective reactions. datapdf.comrsc.org

The strategies to control these stereocenters are often interconnected:

C4 Quaternary Center: This center is frequently installed early in the synthesis. Methods include a diastereoselective modified Claisen condensation, the enantioselective desymmetrization of a Cbz-protected serinol, or an Overman rearrangement. oup.comdatapdf.comnih.govrsc.org The presence of this quaternary carbon often plays a crucial role in directing the stereochemical outcome of subsequent reactions. rsc.org

C3 Secondary Alcohol: The stereochemistry at C3 is commonly set relative to the C4 center. Key reactions include the diastereoselective reduction of a β-keto ester intermediate or a diastereoselective aldol reaction between a pyrrolidine ester enolate and a chiral aldehyde, such as Garner's aldehyde. datapdf.comacs.org

C2 and C9 Amino Acid Moieties: The incorporation of the C2 and C9 side chains with correct stereochemistry is a complex task. wikipedia.orgdatapdf.com

The C2 stereocenter has been established using methods like the Ichikawa rearrangement or through regioselective epoxide opening, where the stereochemistry is induced by the existing C4 center. oup.comoup.comrsc.org

The C9 stereocenter is almost universally installed via the diastereoselective hydrogenation of an α,β-dehydroamino acid precursor, where the facial selectivity of the reduction is directed by the bulky pyrrolidine scaffold. datapdf.comnih.gov

The successful total syntheses of this compound showcase the power of substrate-controlled manipulations, where the stereochemistry of one center is used to iteratively and predictably install the next. datapdf.comnih.gov

Development of Synthetic Routes for this compound Analogues and Scaffolds

A primary motivation for the extensive research into the total synthesis of this compound is its potential as a scaffold for developing novel and more selective ionotropic glutamate (B1630785) receptor (iGluR) antagonists. datapdf.comresearchgate.netnih.gov The natural product itself is available in only limited quantities from its fungal source, Eupenicillium shearii, which hampers detailed biological studies and drug development efforts. wikipedia.orgdatapdf.comwikipedia.org

Synthetic routes are therefore designed not only to produce the natural product itself but also to be flexible enough to allow for the creation of a diverse library of analogues. datapdf.com By systematically modifying different parts of the this compound structure—such as the aromatic ring, the amino acid side chains at C2 and C9, or the core pyrrolidine structure—researchers can probe the structure-activity relationships (SAR) that govern its binding to different iGluR subtypes (NMDA, AMPA, and kainate). datapdf.comresearchgate.net

The development of scalable and efficient synthetic strategies is crucial for this purpose. datapdf.comthieme-connect.com For example, syntheses that allow for late-stage diversification are particularly valuable. The crystal structure of this compound bound to the GluA2 AMPA receptor has provided a structural basis for the rational design of new antagonists, further highlighting the importance of having synthetic access to the core scaffold. researchgate.netnih.gov Ultimately, these synthetic endeavors aim to produce analogues with improved potency, selectivity, and pharmacokinetic properties, which could become lead compounds for treating neurological disorders linked to glutamate excitotoxicity. wikipedia.orgresearchgate.net

Molecular Mechanism of Action of Kaitocephalin

Interactions with Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Kaitocephalin's primary mechanism of action involves its interaction with iGluRs, which are crucial for excitatory synaptic transmission in the vertebrate nervous system. researchgate.netrsc.org

Characterization as a Non-selective iGluR Antagonist

This compound is the only known naturally occurring competitive antagonist for glutamate receptors. nih.govnih.gov It functions by blocking the action of glutamate, the most abundant excitatory neurotransmitter. wikipedia.org This inhibitory action prevents the over-stimulation of neurons that can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.orgnih.gov While synthetic molecules with similar properties have been developed, this compound remains unique in its natural origin. wikipedia.orgbiocat.com Studies have confirmed its role as a potent competitive antagonist of iGluR activity. rsc.orgrsc.org

Differential Affinity for NMDA, AMPA, and Kainate Receptors

Research has demonstrated that this compound exhibits a differential affinity for the various subtypes of ionotropic glutamate receptors. rsc.orgnih.gov It is a potent antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a notably stronger affinity for NMDA receptors. wikipedia.org

Electrophysiological studies using Xenopus laevis oocytes expressing rat brain glutamate receptors provided quantitative data on this differential affinity. The half-maximal inhibitory concentration (IC50) for NMDA receptors was determined to be approximately 75 nM. wikipedia.orgnih.gov For AMPA receptors from the cerebral cortex, the IC50 was found to be 242 ± 37 nM, while for homomeric GluR3 subunits, it was 502 ± 55 nM. nih.govnih.gov In contrast, its effect on kainate receptors is significantly weaker, with an IC50 value of approximately 100 μM for the GluR6 subtype. wikipedia.orgnih.gov Furthermore, its antagonistic activity against metabotropic glutamate receptors (mGluRs) is negligible, with an IC50 greater than 100 μM. nih.gov

Receptor SubtypeIC50 Value
NMDA75 ± 9 nM
AMPA (Cerebral Cortex)242 ± 37 nM
AMPA (Homomeric GluR3)502 ± 55 nM
Kainate (GluR6)~ 100 µM
Metabotropic (mGluRs)> 100 µM

Competitive Antagonism Profiles

This compound acts as a competitive antagonist at both NMDA and AMPA receptors. wikipedia.org This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor site. The binding of this compound to the receptor does not activate it, but instead blocks glutamate from binding, thereby inhibiting the ion flow through the channel. wikipedia.org The competitive nature of its antagonism has been a key point of interest, as it offers a potential scaffold for designing new therapeutic drugs targeting glutamate receptor-mediated pathologies. researchgate.netnih.govnih.gov

Cellular and Subcellular Effects of this compound

The antagonistic action of this compound at iGluRs translates into significant protective effects at the cellular level, particularly in neuronal models.

Inhibition of Excitotoxicity in Neuronal Models

A primary consequence of excessive glutamate receptor activation is excitotoxicity, a phenomenon where prolonged neuronal excitation leads to cell death. wikipedia.org This process is a key factor in the neuronal damage associated with stroke and several neurodegenerative diseases. wikipedia.orgnih.gov this compound has been shown to effectively protect neurons from excitotoxic death. researchgate.netiiarjournals.org

Initial discoveries highlighted its protective properties against excitotoxic death in cultured chick telencephalic and rat hippocampal neurons induced by NMDA or AMPA/kainic acid. nih.govnih.gov It has been demonstrated to completely suppress kainate-induced toxicity in chick primary telencephalic neurons. In rat hippocampal neuron models, it provides protection against toxicity induced not only by kainate but also by AMPA and NMDA. tandfonline.com This neuroprotective effect is a direct result of its ability to block the overstimulation of NMDA and AMPA receptors. wikipedia.org

Modulation of Intracellular Calcium Dynamics

Glutamate receptor activation, particularly of NMDA receptors, leads to an influx of calcium ions (Ca2+) into the neuron. abcam.com While essential for normal synaptic function, excessive and sustained increases in intracellular calcium concentration are a central mechanism of excitotoxicity, triggering apoptotic pathways and cell membrane breakdown. wikipedia.orgacs.org

This compound's antagonism of iGluRs directly impacts these calcium dynamics. By blocking the receptors, it inhibits the associated ion influx. tandfonline.com Specifically, it has been shown to suppress the calcium influx elicited by AMPA and NMDA. tandfonline.com This modulation and prevention of intracellular calcium overload is a key component of its neuroprotective action against glutamate-induced excitotoxicity. researchgate.net

Influence on Neuronal Survival Pathways

This compound exerts a significant neuroprotective effect primarily by inhibiting glutamate receptor-mediated excitotoxicity, a central mechanism in neuronal cell death associated with various neurological conditions. wikipedia.orgresearchgate.net Glutamate is the principal excitatory neurotransmitter in the vertebrate nervous system, and its over-activation of ionotropic receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to excessive calcium (Ca²⁺) influx into neurons. wikipedia.orgtandfonline.com This ionic imbalance triggers a cascade of cytotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death. wikipedia.orgnih.gov

This compound functions as a potent, competitive antagonist of both NMDA and AMPA receptors. wikipedia.orgnih.gov By blocking these receptors, it directly prevents the pathological influx of Ca²⁺ elicited by excessive glutamate. tandfonline.comoup.com Studies have demonstrated that this compound potently protects rat hippocampal neurons from excitotoxicity induced not only by NMDA and AMPA but also by kainate, which is known to act partially through AMPA receptors. tandfonline.comoup.com This action interrupts the excitotoxic cascade at a critical early stage, thereby promoting neuronal survival. wikipedia.org The capacity of this compound to simultaneously block both NMDA and non-NMDA receptors is considered a key attribute, as dual inhibition has been shown to afford maximum protection against ischemic neurodegeneration. iiarjournals.org Therefore, this compound's influence on neuronal survival is not through the direct activation of specific pro-survival signaling pathways, but rather through the prevention of the primary insult—glutamate-induced excitotoxicity—that leads to neuronal injury and death. wikipedia.orgtandfonline.com

Structural Basis of this compound-Receptor Binding

The development of subtype-specific glutamate receptor antagonists is of significant therapeutic interest, and the unique structure of this compound makes it an important scaffold for this purpose. nih.govnih.gov Structural studies have been crucial in revealing the molecular basis for its binding affinity and selectivity. nih.gov

The structural basis for this compound's antagonist activity has been elucidated through X-ray crystallography. The crystal structure of (-)-kaitocephalin in complex with the ligand-binding domain (LBD) of the rat AMPA receptor subunit GluA2 has been solved, providing a high-resolution view of their interaction. nih.govnih.gov This analysis reveals how the antagonist molecule docks into the binding cleft of the receptor. nih.gov

The LBD of ionotropic glutamate receptors is a bilobed structure, often described as a "clamshell." colorado.edu Agonist binding typically promotes the closure of these lobes, which is the conformational change that leads to the opening of the receptor's ion channel. nih.gov The crystallographic data for the this compound-GluA2 LBD complex (PDB ID: 4GXS) shows how the antagonist fits within the binding site, preventing this full lobe closure and thereby inhibiting channel activation. rsc.orgzincbind.net

Table 1: Crystallographic Data for this compound-GluA2 LBD Complex

Parameter Value
PDB ID 4GXS zincbind.net
Receptor Rat Glutamate Receptor Ionotropic, AMPA 2 (GluA2) Ligand-Binding Domain nih.govzincbind.net
Ligand (-)-Kaitocephalin zincbind.net
Method X-ray Diffraction zincbind.net

Key interactions between this compound and the GluA2 LBD have been identified:

The C9 carboxylic acid in the side chain of this compound interacts with the backbone amides of residues Tyrosine 450 (Y450) and Glycine 451 (G451) . rsc.org

A hydrogen bond is formed between the C-3 hydroxy group of this compound and the side chain of Serine 654 (S654) . nih.gov

The C-2 amine of this compound forms a hydrogen bond with the side chain of Threonine 480 (T480) . nih.gov

A water molecule mediates further interactions within the binding pocket, contributing to the stability of the complex. nih.gov

This distinct set of interactions explains this compound's selectivity for AMPA and NMDA receptors over kainate receptors. nih.gov For instance, in the kainate receptor GluK2, the residues corresponding to S654 and T480 in GluA2 are Alanine (B10760859) 660 and Alanine 487, respectively. nih.gov These substitutions would eliminate the critical hydrogen bonds observed in the GluA2 complex, leading to a weaker binding affinity. nih.gov This detailed structural understanding provides a clear roadmap for designing novel antagonists based on the this compound scaffold with potentially enhanced selectivity and affinity. nih.govnih.gov

Table 2: Key Molecular Interactions between this compound and GluA2 LBD

This compound Moiety Interacting GluA2 Residue Type of Interaction
C9 Carboxylic Acid Y450 (backbone amide) Hydrogen Bond rsc.org
C9 Carboxylic Acid G451 (backbone amide) Hydrogen Bond rsc.org
C-3 Hydroxy Group S654 (side chain) Hydrogen Bond nih.gov

Structure Activity Relationship Sar Studies of Kaitocephalin

Systematic Modification of Kaitocephalin's Core Structure

The intricate architecture of this compound, which incorporates elements of serine, proline, and alanine (B10760859) linked by carbon-carbon bonds, presents a formidable challenge for synthetic chemists. nih.gov Nevertheless, the total synthesis of this compound has been achieved by several research groups, paving the way for the generation of analogues with systematic modifications to the core structure. These synthetic efforts have been crucial in confirming the absolute stereochemistry of the natural product and in providing a platform for detailed SAR studies. acs.orgnih.gov The development of stereocontrolled synthetic strategies has enabled the iterative installation of the required stereogenic centers, allowing for a thorough investigation of how structural changes impact receptor binding and selectivity. nih.gov

Investigating the Role of Specific Functional Groups and Stereocenters

The biological activity of this compound is exquisitely sensitive to the nature and orientation of its various functional groups and to the stereochemistry of its chiral centers. SAR studies have dissected the contributions of these features to its affinity and selectivity for the N-methyl-D-aspartate (NMDA) receptor.

The 3,5-dichloro-4-hydroxybenzoyl group at the C9 position of this compound plays a pivotal role in its potent and selective binding to NMDA receptors. nih.gov To probe the importance of this aromatic moiety, a series of eleven new this compound analogues with different substituents at C9 were synthesized and evaluated for their binding affinity to native ionotropic glutamate (B1630785) receptors. nih.gov

The results of these studies underscore the indispensable nature of the aromatic ring for high-affinity NMDA receptor binding. nih.gov For instance, replacement of the 3,5-dichloro-4-hydroxybenzoyl group with a 3-phenylpropionyl group led to a dramatic loss of binding affinity for NMDA receptors, with the Ki value increasing from 7.8 nM for the parent compound to 1300 nM for the analogue. nih.gov This finding strongly suggests that the specific interactions of the aromatic ring are crucial for potent antagonism. Other analogues with modifications to the aromatic ring exhibited a range of potent binding affinities, with Ki values between 11 and 270 nM. nih.gov These findings are instrumental in guiding the development of chemical tools for imaging and labeling NMDA receptors. nih.gov

Table 1: NMDA Receptor Binding Affinity of this compound Analogues with Modifications at the C9 Position

Compound C9 Substituent NMDA Receptor Ki (nM)
This compound 3,5-dichloro-4-hydroxybenzoyl 7.8
Analogue 1 3-phenylpropionyl 1300
Other Analogues Varied Aromatic Groups 11-270

Data sourced from Yasuno et al., 2016. nih.gov

The side chain at the C7 position of this compound is a key determinant of its specificity for the NMDA receptor over other ionotropic glutamate receptor subtypes. nih.gov SAR studies involving the synthesis of new analogues with modifications to this side chain have demonstrated its important role in achieving selective binding. nih.gov While detailed comparative data for a wide range of C7-modified analogues is limited, the available research indicates that alterations in this region can significantly impact the selectivity profile of the molecule. The precise nature of the interactions between the C7 side chain and the receptor binding pocket is an area of ongoing investigation, with the aim of designing analogues with even greater receptor specificity.

The stereochemistry of this compound is critical to its biological function. nih.govnih.govcolab.ws The molecule possesses multiple chiral centers, and their precise spatial arrangement is essential for optimal interaction with the glutamate receptor binding sites. The initial proposed stereochemistry of natural this compound was later revised based on synthetic studies, highlighting the importance of stereocontrolled synthesis in accurately defining the structure of complex natural products. colab.ws

Design and Evaluation of this compound Analogues for Enhanced Receptor Selectivity

A primary goal of SAR studies on this compound has been the design and synthesis of analogues with improved selectivity for the NMDA receptor. nih.govnih.govnih.gov By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting compounds, researchers have been able to identify key structural features that can be tuned to enhance receptor selectivity.

A significant breakthrough in the quest for more selective this compound analogues was the discovery of (7S)-kaitocephalin. nih.govnih.gov An SAR study focused on the C7 side chain led to the synthesis and evaluation of this diastereomer. While (7S)-kaitocephalin exhibited a slightly lower binding affinity for the NMDA receptor (Ki = 29 nM) compared to the natural product (Ki = 7.8 nM), it displayed a remarkable 22-fold increase in selectivity for the NMDA receptor. nih.govnih.gov This enhanced selectivity makes (7S)-kaitocephalin a valuable pharmacological tool and a promising lead compound for the development of neuroprotective agents with a more targeted mechanism of action. nih.gov

Table 2: Comparison of NMDA Receptor Binding Affinity and Selectivity of this compound and (7S)-Kaitocephalin

Compound NMDA Receptor Ki (nM) Fold Selectivity for NMDA Receptor (vs. This compound)
This compound 7.8 1
(7S)-Kaitocephalin 29 22

Data sourced from Yasuno et al., 2016. nih.govnih.gov

Computational and Modeling Approaches in SAR Elucidation

The exploration of the structure-activity relationship (SAR) of this compound, a potent non-selective ionotropic glutamate receptor (iGluR) antagonist, has been significantly advanced through the use of computational and modeling techniques. wikipedia.org These in silico methods have provided crucial insights into the binding mechanisms of this compound and its analogs to various iGluR subtypes, thereby guiding the rational design of novel and more selective antagonists.

Molecular docking has emerged as a primary computational tool in the SAR elucidation of this compound. These studies have been greatly facilitated by the determination of the crystal structure of (-)-kaitocephalin bound to the ligand-binding domain (LBD) of the AMPA receptor subtype, GluA2. nih.govnih.gov This structural information has served as a foundational template for building predictive models of how this compound and its derivatives interact with other iGluR subtypes, including NMDA and kainate receptors. nih.gov

Modeling studies have successfully docked this compound into the binding sites of the kainate receptor subunit GluK2 and the NMDA receptor subunits GluN1 and GluN2A. nih.gov These models have been instrumental in predicting the structural basis for the observed subtype specificity of this compound. nih.gov For instance, the models can help to rationalize why this compound exhibits a higher affinity for NMDA receptors compared to AMPA receptors, and a significantly weaker affinity for kainate receptors. nih.govnih.gov

A key aspect of these computational models is the identification of specific amino acid residues within the receptor binding pockets that are critical for ligand recognition and affinity. The analysis of these interactions provides a molecular-level understanding of the SAR, highlighting which functional groups on the this compound scaffold are essential for potent antagonism and which can be modified to enhance selectivity.

One notable molecular modeling study investigated a series of four this compound analogs that maintained the hydrophilic core but featured simpler aromatic rings at the C-7 position. nih.gov The computational docking of the parent 7-phenyl analog into the GluA2 receptor suggested a binding orientation where the pyrrolidine (B122466) ring nitrogen occupies a similar position to the α-amino group of glutamate, but with an approximate 180° rotation relative to the orientation observed in the crystal structure of this compound bound to GluA2. nih.gov This predicted binding mode implies that the aryl group would be situated in a more deeply buried region of the binding pocket. nih.gov Such computational predictions offer valuable hypotheses for guiding further synthetic modifications to explore the impact of aryl substitutions on binding affinity and subtype selectivity. nih.gov

While molecular docking has been the predominant computational approach in the SAR studies of this compound, the potential for other in silico methods remains. For example, detailed conformational analysis of a series of this compound analogs could provide insights into the preferred three-dimensional structures required for optimal receptor binding. Although the molecular conformation of this compound derivatives has been considered in some studies, comprehensive conformational analyses are not extensively reported in the available literature. nih.gov

Similarly, the development of pharmacophore models based on the known active conformations of this compound and its analogs could serve as a valuable tool for virtual screening of large chemical databases to identify novel scaffolds with potential glutamate receptor antagonist activity. Furthermore, quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies could be employed to build predictive models that correlate the physicochemical properties of this compound derivatives with their biological activities. nih.govmdpi.commdpi.comrutgers.edumdpi.com Such models would be invaluable for predicting the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. To date, specific applications of pharmacophore modeling and QSAR specifically to this compound are not widely documented in scientific literature.

The synergy between experimental data, such as binding affinities of synthesized analogs, and the insights gained from computational modeling is crucial for a comprehensive understanding of the SAR of this compound. The existing modeling work has already provided a robust framework for explaining the subtype selectivity of this natural product and offers a clear path for the rational design of new glutamate receptor antagonists with potentially improved therapeutic profiles. nih.gov

Research Findings on this compound Analogs

CompoundTarget Receptor(s)Ki (nM)Selectivity ProfileKey Findings
This compound (KCP) NMDA, AMPA7.8 (NMDA)NMDA > AMPA >> KainatePotent, non-selective antagonist. nih.govnih.gov
(7S)-Kaitocephalin NMDA, AMPA29 (NMDA)Highly selective for NMDA receptor (22-fold higher than KCP)Stereochemistry at the C-7 position is crucial for NMDA receptor selectivity. nih.gov
C9-3-phenylpropionyl analog NMDA1300-The aromatic ring of the 3,5-dichloro-4-hydroxybenzoyl group is indispensable for potent NMDA receptor binding.

Kaitocephalin As a Chemical Probe in Neurobiology Research

Utilization for Dissecting Glutamate (B1630785) Receptor Physiology

Kaitocephalin's utility as a chemical probe is rooted in its potent, yet differential, antagonism of the main ionotropic glutamate receptor subtypes: NMDA, AMPA, and kainate receptors. wikipedia.orgnih.gov These receptors are fundamental to fast excitatory synaptic transmission, and tools that can modulate their activity are essential for understanding their specific contributions to neuronal processes like learning and memory. wikipedia.org

Researchers utilize this compound to pharmacologically isolate or inhibit specific receptor populations. Studies using rat brain glutamate receptors expressed in Xenopus oocytes have quantified its inhibitory potency. This compound is a particularly potent antagonist of NMDA receptors, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 75 nM. nih.govacs.org It is also a strong antagonist of AMPA receptors, with IC₅₀ values in the range of 242 to 600 nM. wikipedia.orgnih.gov In contrast, its effect on kainate receptors is significantly weaker, with an IC₅₀ value around 100 μM. wikipedia.orgnih.gov This subtype selectivity allows researchers to dissect the relative contributions of NMDA and AMPA receptors versus kainate receptors in specific neural circuits or physiological responses. For instance, by applying this compound at concentrations that block NMDA and AMPA receptors but not kainate receptors, the function of the latter can be studied in isolation.

The compound has been used in electrophysiological studies on various neuronal preparations, including cultured telencephalic and hippocampal neurons, to probe receptor function. nih.govresearchgate.net Its ability to block currents mediated by both NMDA and AMPA receptors confirms its broad utility in suppressing the primary components of excitatory neurotransmission. nih.gov

Table 1: Inhibitory Potency (IC₅₀) of this compound on Ionotropic Glutamate Receptor Subtypes

Receptor Subtype Reported IC₅₀ Reference
NMDA Receptor 75 ± 9 nM nih.gov, acs.org, researchgate.net
AMPA Receptor (rat cerebral cortex) 242 ± 37 nM nih.gov, acs.org
AMPA Receptor (homomeric GluR3) 502 ± 55 nM nih.gov, acs.org
Kainate Receptor (homomeric GluR6) ~100 µM nih.gov, acs.org, researchgate.net
Metabotropic Glutamate Receptors (mGluR) > 100 µM nih.gov, acs.org

Application in Understanding Excitotoxicity Mechanisms

Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death. wikipedia.org This phenomenon is a key mechanism in the neuronal loss associated with ischemic strokes and is implicated in various neurodegenerative diseases. wikipedia.org Excitotoxicity is primarily mediated by the over-activation of NMDA and AMPA receptors, which causes a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events. wikipedia.orgresearchgate.net

This compound serves as a critical tool for investigating these mechanisms due to its direct action on the receptors that initiate the excitotoxic cascade. As a potent antagonist of both NMDA and AMPA receptors, it can effectively prevent the downstream consequences of glutamate overstimulation. wikipedia.orgnih.gov Studies have shown that this compound protects cultured telencephalic and hippocampal neurons from excitotoxic death induced by high concentrations of glutamate, NMDA, or AMPA. nih.govacs.orgresearchgate.net By inhibiting the Ca²⁺ influx elicited by AMPA and NMDA, this compound demonstrates clear neuroprotective properties, making it a model compound for studying antiexcitotoxic strategies. wikipedia.orgresearchgate.net Its natural origin and efficacy have established it as a valuable scaffold for the development of potential therapeutic agents aimed at mitigating excitotoxic brain injury. wikipedia.org

Comparative Studies with Other Natural or Synthetic Glutamate Receptor Modulators

The unique pharmacological profile of this compound is best understood when compared to other widely used glutamate receptor modulators. Unlike many synthetic antagonists that are highly selective for a single receptor subtype, this compound offers broad-spectrum antagonism of ionotropic glutamate receptors. wikipedia.orgnih.gov

This compound vs. NBQX: NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) is a classic competitive antagonist highly selective for AMPA and kainate receptors. It is largely ineffective at blocking NMDA receptors. nih.gov In direct comparisons, this compound was found to be less potent at certain AMPA receptor subunits (like GluR3) than NBQX. nih.gov However, this compound's potent antagonism of NMDA receptors gives it a much broader inhibitory profile. This makes this compound suitable for studying the combined roles of NMDA and AMPA receptor signaling, whereas NBQX is used to isolate AMPA/kainate receptor functions. nih.gov

This compound vs. Selective Synthetic Antagonists (AP5 & CNQX): The standard tools for dissecting glutamate receptor function in the laboratory are highly selective synthetic antagonists like AP5 (a selective NMDA receptor antagonist) and CNQX (an AMPA/kainate receptor antagonist). youtube.com These compounds allow for the clean separation of NMDA-mediated currents from AMPA/kainate-mediated currents. This compound differs in that it potently targets both NMDA and AMPA receptors simultaneously. wikipedia.org This property is less useful for isolating a single receptor's function but is highly valuable for applications where the goal is to inhibit the majority of fast excitatory transmission or to study phenomena like excitotoxicity, which involve the over-activation of both receptor types. wikipedia.orgyoutube.com

Table 2: Comparative Profile of this compound and Other Glutamate Receptor Antagonists

Compound Type Primary Target(s) Key Feature Reference
This compound Natural NMDA, AMPA Naturally occurring broad-spectrum iGluR antagonist with high potency. wikipedia.org, nih.gov
NBQX Synthetic AMPA, Kainate Selective for AMPA/kainate receptors; no activity at NMDA receptors. nih.gov
AP5 Synthetic NMDA Highly selective competitive antagonist for NMDA receptors. youtube.com
CNQX Synthetic AMPA, Kainate Widely used selective antagonist for AMPA/kainate receptors. youtube.com

Future Research Directions and Unexplored Avenues for Kaitocephalin Studies

Advanced Synthetic Methodologies for Accessing Diverse Kaitocephalin Architectures

The intricate structure of this compound, with its multiple stereocenters, has made it a formidable target for total synthesis. wikipedia.org While several total syntheses have been reported, future research should focus on developing more efficient, scalable, and flexible synthetic routes. wikipedia.orgresearchgate.netcapes.gov.br Key areas for advancement include:

Catalytic Asymmetric Methods: Developing novel catalytic asymmetric reactions to install the C3/C4 stereocenters and the quaternary α-carbon of the proline ring with high stereocontrol would be a significant step forward. This would reduce the reliance on substrate-controlled methods or chiral auxiliaries, which often require lengthy synthetic sequences. capes.gov.brrsc.org

Diversity-Oriented Synthesis (DOS): Future synthetic strategies should be geared towards diversity-oriented synthesis. This would involve creating a modular approach where different fragments of the molecule can be easily varied, allowing for the rapid generation of a library of this compound analogs. researchgate.net Such libraries are essential for comprehensive structure-activity relationship (SAR) studies.

Novel Cyclization Strategies: The formation of the 2,2,5-trisubstituted pyrrolidine (B122466) core is a critical challenge. wikipedia.orgcapes.gov.br The discovery of a stereoconvergent cyclization in one synthetic effort, where a mixture of isomers yields the desired trans product, highlights the potential for novel reaction discovery. wikipedia.orgcapes.gov.br Future work could focus on developing new transition-metal-catalyzed or organocatalytic cyclization reactions that can construct this core in a single, highly efficient step.

Late-Stage Functionalization: Methodologies for the late-stage functionalization of the this compound scaffold would be invaluable. Techniques such as C-H activation could allow for the direct modification of the core structure, providing access to analogs that are difficult to obtain through traditional multi-step synthesis. nih.govjst.go.jp

Key Synthetic Transformation Description Significance in this compound Synthesis References
Nitrone-Halide C-C Bond Formation A stereoselective reaction of a nitrone and an alkyl halide using zinc in an aqueous solvent under sonication.Enabled the correct absolute configuration of a key intermediate in the first total synthesis. researchgate.netucl.ac.uk
Overman Rearrangement A capes.gov.brcapes.gov.br-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides, which can be hydrolyzed to amines.Used in a highly stereocontrolled manner to install key amine functionalities. researchgate.netnih.govrsc.org
Rhodium-Catalyzed C-H Amination An intramolecular reaction that creates a C-N bond at a benzylic or allylic position.Served as a key step for introducing nitrogen atoms and forming the pyrrolidine ring structure. nih.govjst.go.jp
Stereoconvergent Cyclization A reaction where a mixture of diastereomeric starting materials converges to form a single, desired stereoisomer of the product.Efficiently assembled the 2,2,5-trisubstituted pyrrolidine core, removing the need for an additional chiral reagent. wikipedia.orgcapes.gov.br

In-depth Mechanistic Investigations of Novel Synthetic Transformations

Several of the synthetic strategies employed to construct this compound have involved novel or poorly understood transformations. wikipedia.org A deeper mechanistic understanding of these key reactions is crucial for their optimization and broader application. For instance, the mechanism of the stereoconvergent pyrrolidine cyclization remains to be elucidated. wikipedia.org Future studies combining experimental approaches (e.g., kinetic analysis, isotope labeling) with high-level computational modeling could reveal the transition states and intermediates involved, explaining the remarkable stereochemical outcome. Similarly, detailed mechanistic studies of the rhodium-catalyzed C-H amination and Overman rearrangement steps within the context of the complex this compound intermediates could lead to the development of more efficient catalysts and reaction conditions. nih.govrsc.org

High-Resolution Structural Biology of this compound-Target Complexes

To date, a significant achievement has been the determination of the crystal structure of (-)-kaitocephalin bound to the ligand-binding domain (LBD) of the AMPA receptor subtype GluA2. nih.govnih.gov This structure has provided critical insights into its binding mode and the basis for its antagonist activity. However, this represents only a fraction of the required structural information. Future research must prioritize:

This compound-NMDA Receptor Complex: Given that this compound exhibits a higher affinity for NMDA receptors than AMPA receptors (IC50 of ~75 nM vs. 200-600 nM), obtaining a high-resolution structure of it bound to an NMDA receptor (e.g., GluN1/GluN2A) is a top priority. wikipedia.orgnih.govnih.gov This would be instrumental in explaining its subtype selectivity and would guide the design of NMDA-selective analogs.

Structures with Other iGluR Subtypes: Co-crystallization with kainate receptors, for which it is a weak inhibitor (IC50 ~100 μM), would complete the structural profile across the iGluR family, revealing the subtle molecular interactions that govern its selectivity. wikipedia.orgnih.gov

Cryo-EM of Full-Length Receptors: While LBD structures are informative, cryo-electron microscopy (cryo-EM) structures of this compound bound to full-length, intact receptor channels embedded in a lipid environment would provide a more complete picture of the allosteric changes it induces to prevent ion channel opening.

Exploration of Additional Biological Targets beyond Glutamate (B1630785) Receptors

While the primary known activity of this compound is the competitive antagonism of ionotropic glutamate receptors, the possibility of other biological targets has not been systematically explored. nih.govresearchgate.net Natural products with complex structures often possess polypharmacology, interacting with multiple proteins. Future research should employ unbiased screening methods to identify potential off-targets. Techniques such as affinity chromatography using immobilized this compound analogs or activity-based protein profiling (ABPP) in neuronal cell lysates could uncover novel binding partners, potentially revealing new mechanisms for its neuroprotective effects or identifying new therapeutic applications. researchgate.net

Application of Chemical Biology Tools to Unravel Deeper Cellular Pathways

The development of chemical biology probes based on the this compound scaffold is a critical next step. researchgate.net Structure-activity relationship studies have already identified positions on the molecule, such as the C9 position, that can be modified while retaining potent binding affinity, making them suitable for the attachment of functional groups. natmedlib.uz Future synthetic work should focus on creating:

Fluorescently Labeled Analogs: To visualize and track the localization and trafficking of glutamate receptors in real-time in living neurons.

Photoaffinity Probes: To covalently label binding partners within the glutamate receptor complex and to identify novel off-targets. natmedlib.uz

Biotinylated Analogs: For use in pull-down assays to isolate and identify receptor complexes and associated proteins.

These tools would enable a deeper investigation into the cellular pathways modulated by this compound, beyond simple channel blockade. researchgate.net

Advanced Computational Chemistry and In Silico Modeling for Predictive SAR

Computational chemistry has already been used to create docking models of this compound in iGluR binding sites. natmedlib.uznih.gov The future of this field lies in the application of more advanced and computationally intensive methods to build highly predictive models of structure-activity relationships (SAR). This includes:

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of binding poses and the conformational changes involved in antagonism.

Free Energy Perturbation (FEP): To more accurately calculate the binding free energies of designed analogs before they are synthesized, allowing for the prioritization of the most promising candidates and accelerating the drug design cycle.

Pharmacophore Modeling: To refine the models of the key chemical features required for binding, guiding the design of novel scaffolds that mimic this compound's activity but may have more favorable drug-like properties. dokumen.pub

Elucidation of the Complete Biosynthetic Pathway of this compound in Eupenicillium shearii

The biogenesis of this compound in Eupenicillium shearii is a fascinating and unanswered question. wikipedia.org The molecule is an unusual natural product where amino acid units (serine, proline, and alanine) are linked by carbon-carbon bonds rather than the typical peptide bonds. natmedlib.uz Elucidating its biosynthetic pathway is a significant undertaking that could reveal novel enzymatic machinery and biochemical reactions. Future research in this area would involve:

Genome Mining: Sequencing the genome of E. shearii and using bioinformatic tools to identify the gene cluster responsible for this compound production. This cluster is likely to contain genes for non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes.

Gene Knockout and Heterologous Expression: Systematically deleting or expressing genes from the identified cluster in a host organism to determine the function of each enzyme in the assembly of the final molecule.

In Vitro Enzymatic Assays: Reconstituting key steps of the pathway in vitro to study the mechanism of the enzymes responsible for the unusual C-C bond formations.

Understanding this pathway could not only provide a biotechnological route for producing this compound and its analogs but also expand the toolbox of enzymes available for synthetic biology.

Q & A

Q. What experimental design considerations are critical for synthesizing Kaitocephalin with high purity?

Answer:

  • Reaction Optimization : Use a fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield .
  • Purification Protocols : Employ HPLC with UV-Vis detection (λ = 220–280 nm) and validate purity via NMR (e.g., ¹H/¹³C spectra with <5% impurity peaks) .
  • Reproducibility : Document detailed synthetic steps (e.g., inert atmosphere conditions, stoichiometry) in the "Methods" section, adhering to journal guidelines for replicability .

Q. How can researchers validate this compound’s structural identity and stability under varying physiological conditions?

Answer:

  • Spectroscopic Characterization : Combine FT-IR (to confirm functional groups) and X-ray crystallography (for 3D conformation) .
  • Stability Studies : Conduct accelerated degradation tests (e.g., pH 2–9 buffers, 40°C/75% RH) with LC-MS monitoring to identify decomposition products .

Q. What in vitro assays are most robust for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) with positive/negative controls .
  • Cell-Based Models : Prioritize primary cell lines over immortalized ones to reduce artifact risk, and validate findings with siRNA knockdowns .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?

Answer:

  • Comparative Meta-Analysis : Systematically review experimental conditions (e.g., dosage, exposure time, cell types) to identify confounding variables .
  • Mechanistic Replication : Reproduce conflicting studies using standardized protocols (e.g., ATCC-certified cell lines, blinded data analysis) .
  • Pathway Mapping : Integrate transcriptomic (RNA-seq) and proteomic (TMT labeling) data to map off-target effects .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Prodrug Design : Modify hydroxyl groups with ester linkages to enhance bioavailability; validate via in situ intestinal perfusion models .
  • Nanocarrier Systems : Test liposomal encapsulation efficiency (>80%) and release kinetics (e.g., dialysis bag method at 37°C) .

Q. How can computational modeling improve the prediction of this compound’s binding affinity to novel targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories; validate with SPR binding assays .
  • QSAR Models : Train algorithms on datasets with ≥50 analogs to predict ADMET properties (e.g., logP, CYP450 inhibition) .

Methodological Frameworks for Rigorous Research

FrameworkApplication to this compound ResearchSource
FINER Criteria Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored targets), and Relevant (e.g., neurodegenerative disease applications)
PICO Model Define Population (e.g., neuronal cells), Intervention (e.g., 10 µM this compound), Comparison (e.g., untreated controls), Outcome (e.g., apoptosis reduction)

Data Contradiction Analysis Protocol

Hypothesis Audit : Compare conflicting studies for differences in methodology (e.g., LC-MS vs. ELISA detection limits) .

Sensitivity Testing : Re-run experiments under borderline conditions (e.g., suboptimal pH or temperature) to identify critical variables .

Cross-Lab Collaboration : Share raw datasets (e.g., NMR spectra, dose-response curves) via platforms like Zenodo for independent validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaitocephalin
Reactant of Route 2
Kaitocephalin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.